2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE
Description
2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}-N-(4-Methylphenyl)Acetamide is a pyrimidine-based acetamide derivative characterized by a 6-methyl-substituted pyrimidine core, a piperidin-1-yl group at the 2-position, and an acetamide moiety linked to a 4-methylphenyl group. This compound shares structural motifs common in pharmaceutical intermediates, particularly in kinase inhibitors or GPCR-targeting agents, where pyrimidine rings and piperidine substituents are frequently employed to modulate target binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-6-8-16(9-7-14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBCKGMUKYVVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic ring and the piperidine ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst. Nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Acetamide-Pyrimidine Derivatives
Key Findings from Structural Analysis
In contrast, analogs with 2-aryl groups (e.g., 4-methylphenyl or 4-CF₃-phenyl) exhibit increased hydrophobicity, which may improve membrane permeability but reduce solubility .
Acetamide Substituent Variations
- The N-(4-methylphenyl) group in the target compound balances lipophilicity and steric bulk. Derivatives with halogenated aryl groups (e.g., 4-Cl or 3-CF₃) show higher molecular weights and altered electronic profiles, which could influence target binding kinetics .
Piperidine vs. Piperazine Substitutions
- The piperidine ring in the target compound differs from piperazine-containing analogs (e.g., compound in ) by lacking a second nitrogen atom. Piperazine derivatives may exhibit stronger hydrogen-bonding capabilities, altering target selectivity .
Biological Activity
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound features a piperidine ring, a pyrimidine core, and an acetamide functional group, which contribute to its biological properties. The presence of the piperidine moiety enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or receptor functions, influencing pathways involved in inflammation, cancer progression, and microbial resistance. Specifically, it has been noted for potential anti-inflammatory and anticancer effects by inhibiting specific enzymes involved in these pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Core : Achieved through cyclization reactions involving amidines and β-diketones.
- Substitution Reactions : The introduction of piperidine and phenyl groups is performed via nucleophilic substitution.
- Acetamide Formation : Final coupling with acetic acid derivatives to form the acetamide functional group.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity by inhibiting pathways critical for tumor growth. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, positioning it as a potential lead in antibiotic development.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with potential anti-inflammatory properties |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to complex derivatives |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study published in PMC assessed the efficacy of this compound against breast cancer cells, demonstrating a significant reduction in cell proliferation and induction of apoptosis.
- Evaluation of Anti-inflammatory Properties : Another research article indicated that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its anti-inflammatory potential.
- Antimicrobial Screening : In vitro tests against common pathogens revealed that this compound exhibited notable antibacterial activity, comparable to standard antibiotics like ceftriaxone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
